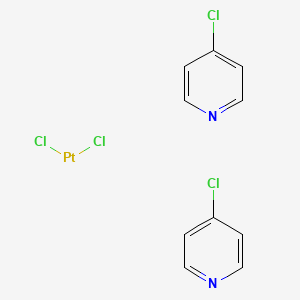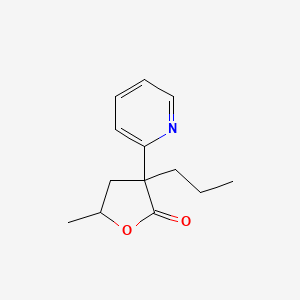
5-Methyl-3-propyl-3-(2-pyridyl)dihydro-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. This compound is characterized by a furan ring that is partially saturated and substituted with a methyl group, a propyl group, and a pyridin-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone or a 1,4-diol, under acidic or basic conditions.
Introduction of substituents: The methyl, propyl, and pyridin-2-yl groups can be introduced through various substitution reactions. For example, the methyl group can be added via methylation using methyl iodide and a base, while the propyl group can be introduced through alkylation with propyl bromide.
Final cyclization: The final step involves the cyclization of the intermediate to form the dihydrofuran ring. This can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of 5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated furan rings or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may produce fully saturated furan derivatives.
科学的研究の応用
5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one has several scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of new pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
3-Methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one: Lacks the propyl group, which may affect its reactivity and applications.
5-Methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one:
3-Propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one: Lacks the methyl group, which can alter its reactivity and applications.
Uniqueness
The presence of the methyl, propyl, and pyridin-2-yl groups in 5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one imparts unique chemical properties and reactivity to the compound. These substituents can influence its stability, solubility, and interactions with other molecules, making it distinct from similar compounds.
特性
CAS番号 |
71824-64-1 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
5-methyl-3-propyl-3-pyridin-2-yloxolan-2-one |
InChI |
InChI=1S/C13H17NO2/c1-3-7-13(9-10(2)16-12(13)15)11-6-4-5-8-14-11/h4-6,8,10H,3,7,9H2,1-2H3 |
InChIキー |
DSCBNRKPZTXASX-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CC(OC1=O)C)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


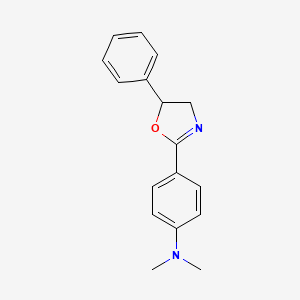
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)

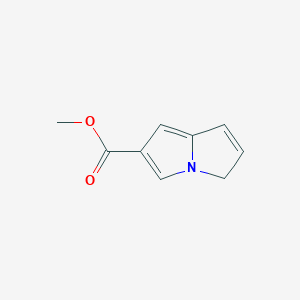
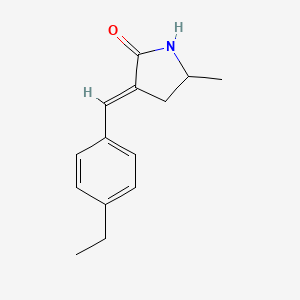
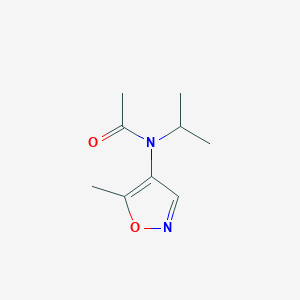
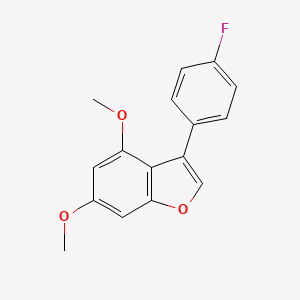
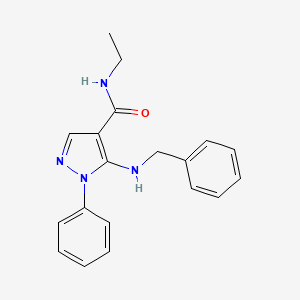
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
